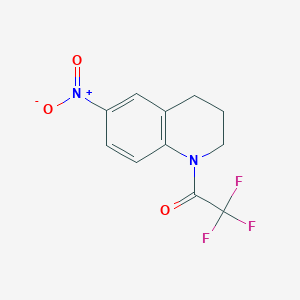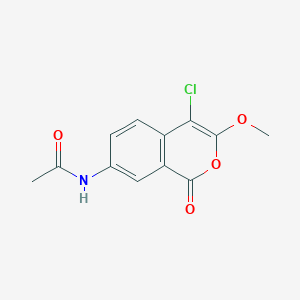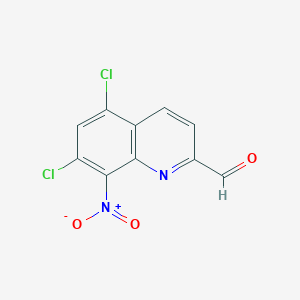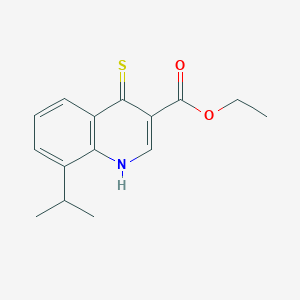
5-(5-Nitro-1H-indazol-3-yl)nicotinonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(5-Nitro-1H-indazol-3-yl)nicotinonitrile is a chemical compound with the molecular formula C13H7N5O2 and a molecular weight of 265.23 g/mol It is known for its unique structure, which combines an indazole ring with a nitro group and a nicotinonitrile moiety
準備方法
The synthesis of 5-(5-Nitro-1H-indazol-3-yl)nicotinonitrile typically involves the reaction of 5-nitroindazole with nicotinonitrile under specific conditions. The reaction conditions often include the use of a suitable solvent, such as dimethylformamide (DMF), and a base, such as potassium carbonate (K2CO3), to facilitate the reaction. The reaction mixture is usually heated to a specific temperature to ensure the completion of the reaction .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product.
化学反応の分析
5-(5-ニトロ-1H-インダゾール-3-イル)ニコチノニトリルは、次のような様々な化学反応を起こします。
酸化: ニトロ基は、ニトロソ基やその他の酸化誘導体にさらに酸化することができます。
還元: ニトロ基は、パラジウム炭素(Pd/C)などの触媒の存在下、水素ガス(H2)などの還元剤を用いてアミノ基に還元することができます。
置換: この化合物は、適切な条件下で、ニトロ基や他の置換基が求核剤によって置換される求核置換反応を起こすことができます。
これらの反応に使用される一般的な試薬には、過マンガン酸カリウム(KMnO4)などの酸化剤、水素化ホウ素ナトリウム(NaBH4)などの還元剤、アミンやチオールなどの求核剤が含まれます。 これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります .
4. 科学研究における用途
5-(5-ニトロ-1H-インダゾール-3-イル)ニコチノニトリルは、次のようないくつかの科学研究用途があります。
科学的研究の応用
5-(5-Nitro-1H-indazol-3-yl)nicotinonitrile has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the creation of diverse chemical libraries for screening purposes.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action.
Medicine: Potential therapeutic applications are explored, particularly in the development of new drugs. Its ability to interact with specific molecular targets makes it a candidate for drug discovery.
Industry: It is used in the development of specialty chemicals and materials.
作用機序
5-(5-ニトロ-1H-インダゾール-3-イル)ニコチノニトリルの作用機序には、特定の分子標的との相互作用が含まれます。ニトロ基とインダゾール環は、その生物活性において重要な役割を果たしています。この化合物は、酵素、受容体、または他のタンパク質と相互作用し、細胞プロセスに変化をもたらす可能性があります。 正確な経路と標的は、その使用の特定の用途と文脈によって異なります .
類似化合物との比較
5-(5-ニトロ-1H-インダゾール-3-イル)ニコチノニトリルは、次のような他の類似化合物と比較することができます。
インダゾール誘導体: これらの化合物は、インダゾール環構造を共有し、抗炎症作用や抗菌作用などの様々な生物活性を示します。
ニコチノニトリル誘導体: これらの化合物は、ニコチノニトリル部分を有し、潜在的な治療用途について研究されています。
ニトロ芳香族化合物: これらの化合物は、ニトロ基を含み、その反応性と化学や生物学における多様な用途で知られています.
特性
CAS番号 |
1356088-10-2 |
|---|---|
分子式 |
C13H7N5O2 |
分子量 |
265.23 g/mol |
IUPAC名 |
5-(5-nitro-1H-indazol-3-yl)pyridine-3-carbonitrile |
InChI |
InChI=1S/C13H7N5O2/c14-5-8-3-9(7-15-6-8)13-11-4-10(18(19)20)1-2-12(11)16-17-13/h1-4,6-7H,(H,16,17) |
InChIキー |
XMILHRLEEHVSMA-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])C(=NN2)C3=CN=CC(=C3)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-Methyl-3H-imidazo[4,5-f]quinolin-9-yl dimethylcarbamate](/img/structure/B11850236.png)



![(3R)-1-[(6-nitroquinolin-2-yl)methyl]pyrrolidin-3-ol](/img/structure/B11850244.png)



amino}acetic acid](/img/structure/B11850264.png)

![3-chloro-6-(4-methoxybenzyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine](/img/structure/B11850293.png)
![4,9-Dimethyl-2-phenyl-4,9-dihydroindeno[2,1-b]pyran](/img/structure/B11850299.png)

